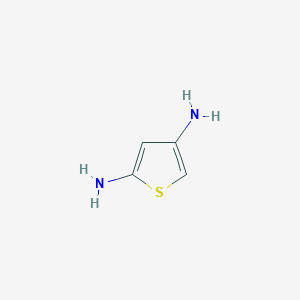

2,4-Thiophenediamine

Description

Structure

3D Structure

Properties

CAS No. |

89281-45-8 |

|---|---|

Molecular Formula |

C4H6N2S |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

thiophene-2,4-diamine |

InChI |

InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2 |

InChI Key |

YMEUGSSTDRDSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Thiophenediamine and Its Analogues

Direct Synthesis Approaches to 2,4-Thiophenediamine

Direct synthesis methods focus on the construction of the thiophene (B33073) ring with the desired diamine substitution pattern in a single or few steps from acyclic precursors.

Self-Condensation Reactions in Thiophenediamine Formation

A notable method for the synthesis of fully substituted thiophene-2,4-diamines involves the self-condensation of tertiary thioamides. researchgate.net This approach provides a straightforward route to complex thiophenediamine derivatives. For instance, thioacetomorpholides can undergo self-condensation to yield the corresponding 3,5-diaryl-thiophene-2,4-diamine derivatives. researchgate.net This reaction proceeds under mild conditions and offers a novel pathway for the construction of the thiophenediamine scaffold. researchgate.net The self-condensation is typically facilitated by a catalyst and a base in a suitable solvent. researchgate.net

Novel Synthetic Routes and Mechanistic Investigations in Thiophenediamine Production

A novel and simple procedure for constructing fully substituted thiophene-2,4-diamines from tertiary thioamides has been developed. researchgate.net This method involves the self-condensation of thioacetomorpholides in the presence of iodine and potassium carbonate. researchgate.net The reaction is believed to proceed through the formation of an intermediate that undergoes cyclization and subsequent aromatization to afford the thiophene-2,4-diamine product. researchgate.net This synthetic route is significant as it provides access to thiophenediamines with a high degree of substitution. researchgate.net

Another important route to substituted 2,4-diaminothiophenes is the Gewald reaction. derpharmachemica.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. derpharmachemica.comwikipedia.org The reaction mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org This method has been successfully applied to the synthesis of 2,4-diaminothiophenes. derpharmachemica.com For example, the reaction of acetamide (B32628) and malononitrile (B47326) with elemental sulfur in the presence of a piperidine (B6355638) catalyst yields 3-cyano-2,4-diamino thiophene. tandfonline.comresearchgate.net

| Reaction | Starting Materials | Reagents/Catalysts | Product | Reference(s) |

| Self-Condensation | Tertiary thioamides (e.g., thioacetomorpholides) | I₂, K₂CO₃ | Fully substituted thiophene-2,4-diamines | researchgate.net |

| Gewald Reaction | Acetamide, Malononitrile, Sulfur | Piperidine | 3-cyano-2,4-diamino thiophene | tandfonline.comresearchgate.net |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | Polysubstituted 2-aminothiophene | wikipedia.org |

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in the efficient synthesis of this compound and its analogues. In the self-condensation of tertiary thioamides, molecular iodine acts as a catalyst, while potassium carbonate serves as the base. researchgate.net This catalytic system allows the reaction to proceed under mild conditions to produce fully substituted thiophene-2,4-diamines in moderate to good yields. researchgate.net

Indirect Synthesis and Functionalization of Thiophene Precursors

Indirect methods involve the synthesis of a substituted thiophene ring followed by further modifications to introduce the diamine functionalities or the functionalization of a pre-formed thiophenediamine.

Transformation of Substituted Thiophenes to this compound

The synthesis of 2,4-diaminothiophenes can be achieved from appropriately substituted open-chain precursors that cyclize to form the thiophene ring. The Gewald reaction is a prime example of this approach, where acyclic carbonyl compounds and nitriles are converted into highly substituted 2-aminothiophenes, including 2,4-diamino derivatives. derpharmachemica.comscribd.com For instance, the synthesis of 2,4-diamino-thiophene-3-carbonitriles can be achieved by reacting a suitable precursor with sulfur, malononitrile, and a catalytic amount of triethylamine (B128534) in ethanol (B145695). researchgate.net

The Fiesselmann thiophene synthesis offers another route to substituted thiophenes. While it typically produces 3-hydroxy-2-thiophenecarboxylic acid derivatives, a variation using a nitrile instead of an ester group can lead to the formation of 3-aminothiophenes. wikipedia.org This highlights the potential for synthesizing amino-substituted thiophenes from acyclic precursors through cyclization reactions.

A method for producing 3,4-diaminothiophene (B2735483) units involves the reduction of 2,5-dichloro-3,4-dinitrothiophene (B1581617) polymers with tin(II) chloride (SnCl₂). chula.ac.th This demonstrates a polymer-level transformation to achieve the diaminothiophene functionality.

| Method | Precursor(s) | Key Reagents | Product Type | Reference(s) |

| Gewald Reaction | Chloro-acetonitrile derived intermediate, Sulfur, Malononitrile/Ethyl cyanoacetate | Triethylamine | 2,4-diamino-thiophene-3-carbonitriles/carboxylates | researchgate.net |

| Polymer Reduction | 2,5-dichloro-3,4-dinitrothiophene polymer | SnCl₂ | Polymer with 3,4-diaminothiophene units | chula.ac.th |

Regioselective Functionalization Strategies for Thiophenediamines

Once the this compound scaffold is synthesized, it can undergo further functionalization. The amino groups of 2,4-diaminothiophene derivatives are reactive and can participate in various chemical transformations. For example, 3-cyano-2,4-diamino thiophene readily undergoes condensation with aromatic aldehydes to form Schiff bases (arylazamethine derivatives). tandfonline.com This reaction specifically functionalizes the amino groups of the thiophenediamine.

Further cyclization reactions can be performed on these Schiff bases. Treatment with chloroacetyl chloride leads to the formation of β-lactam rings attached to the thiophene core. tandfonline.com This demonstrates a strategy for building more complex heterocyclic systems based on the initial this compound structure. The functionalization often occurs selectively at the exocyclic amino groups, leaving the thiophene ring intact.

The synthesis of polymers containing 3,4-diaminothiophene units and their subsequent reaction with aldehydes like benzaldehyde (B42025) to form imidazole (B134444) derivatives showcases a method for functionalizing the diamino groups on a macromolecule. chula.ac.th

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical step towards minimizing the environmental footprint of its production. This involves a holistic approach, from the selection of starting materials to the final purification steps, with the goal of enhancing efficiency, reducing waste, and eliminating the use of hazardous substances.

Development of Environmentally Benign Synthetic Protocols

Traditional synthetic routes for thiophene derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. pjoes.com In contrast, modern green synthetic protocols prioritize atom economy, energy efficiency, and the use of catalysts to minimize byproducts. mdpi.comispe.org

Recent advancements have focused on developing one-pot syntheses and multicomponent reactions, which streamline the manufacturing process by reducing the number of intermediate steps, thereby saving time, energy, and resources. researchgate.net For instance, the direct C-H arylation of thiophene derivatives is an appealing strategy due to its simplified synthetic steps and higher atom economy. mdpi.com Researchers have successfully performed this reaction using water as the sole reaction medium, demonstrating its potential for green industrial applications. researchgate.net

Another key area of development is the use of alternative energy sources to drive reactions. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry. mdpi.comrsc.org These methods can significantly shorten reaction times, increase yields, and often allow for solvent-free conditions, further reducing the environmental impact. rsc.orgjocpr.com For example, microwave irradiation has been successfully employed in the synthesis of bioactive peptides, demonstrating its potential for broader applications in fine chemical production. rsc.org

The table below summarizes various environmentally benign synthetic protocols applicable to thiophene derivatives.

| Synthetic Protocol | Key Features | Advantages |

| Direct C-H Arylation | Simplified synthetic steps, high atom economy. mdpi.com | Reduced waste, lower cost. mdpi.com |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. researchgate.net | Increased efficiency, reduced solvent use. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Shorter reaction times, higher yields. rsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. mdpi.com | Enhanced reaction rates, milder conditions. mdpi.com |

Sustainable Reagent and Solvent Selection for Thiophenediamine Synthesis

The choice of reagents and solvents is a cornerstone of green chemistry. researchgate.net The ideal scenario is to replace hazardous and non-renewable substances with safer, more sustainable alternatives. ispe.org

Sustainable Reagents:

The use of catalytic reactions is a fundamental principle of green chemistry, as catalysts can be used in small amounts and often recycled, minimizing waste. ispe.org For the synthesis of thiophene derivatives, various catalytic systems have been explored. For example, the use of palladium catalysts in C-H arylation has been shown to be effective, and recent research has focused on developing more sustainable versions of these catalysts. researchgate.net Additionally, organocatalysts and biocatalysts are gaining traction as environmentally friendly alternatives to traditional metal-based catalysts.

The development of greener reagents also extends to the starting materials themselves. The use of bio-based feedstocks is a promising avenue for reducing reliance on petrochemicals.

Sustainable Solvents:

Solvents account for a significant portion of the waste generated in chemical processes. bachem.com Therefore, the replacement of traditional volatile organic compounds (VOCs) with greener alternatives is a major focus of green chemistry research. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net As mentioned earlier, the Pd-catalysed direct C–H arylation of thiophene derivatives has been successfully carried out in water. researchgate.net

Other promising green solvents include:

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often recyclable, and can act as both solvent and catalyst. mdpi.com The Gewald synthesis of 2-aminothiophenes has been shown to be more efficient in ionic liquids compared to molecular solvents. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the advantages of ionic liquids but are often cheaper and more biodegradable. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are gaining popularity as sustainable alternatives to petroleum-based solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). mdpi.commerckgroup.com Cyrene™ has been successfully used in various reactions, including the formation of amide bonds, which are crucial in many chemical syntheses. merckgroup.com Binary mixtures of green solvents, such as dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-Me-THF), have also been identified as viable, less toxic alternatives to DMF in processes like solid-phase peptide synthesis. bachem.com

The following table provides an overview of sustainable solvents and their key characteristics.

| Solvent | Type | Key Characteristics |

| Water | Inorganic | Abundant, non-toxic, non-flammable. researchgate.net |

| Ionic Liquids | Salt | Low vapor pressure, recyclable, can act as catalyst. mdpi.com |

| Deep Eutectic Solvents | Mixture | Low melting point, often biodegradable, inexpensive. mdpi.com |

| Cyrene™ | Bio-based | Derived from cellulose (B213188), low toxicity, biodegradable. mdpi.commerckgroup.com |

| DMSO/Ethyl Acetate | Binary Mixture | Less toxic alternative to DMF, suitable for various syntheses. bachem.com |

Chemical Reactivity and Reaction Mechanisms of 2,4 Thiophenediamine

Aminothiophene Reactivity Patterns

The reactivity of aminothiophenes is governed by the interplay of the electron-rich thiophene (B33073) ring and the activating amino substituents. These functionalities dictate the molecule's behavior in various chemical transformations.

Electrophilic Aromatic Substitution on Thiophene Ring Systems

The thiophene ring, being electron-rich, is inherently activated towards electrophilic aromatic substitution. st-andrews.ac.uk The presence of amino groups, which are strong activating groups, further enhances this reactivity. In 2,4-thiophenediamine, the two amino groups significantly increase the electron density of the thiophene ring, making it highly susceptible to attack by electrophiles.

Research indicates that electrophilic substitution on this compound derivatives, such as Friedel-Crafts acylation and nitration, preferentially occurs at the 5-position. vulcanchem.com This regioselectivity is attributed to both steric hindrance from the substituents at the 2 and 4 positions and the electronic directing effects of the amino groups. vulcanchem.com The 2,4-isomer of thiophenediamine exhibits faster electrophilic substitution compared to the 2,5-isomer, a phenomenon ascribed to reduced steric hindrance. vulcanchem.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For thiophene, substitution at the 2-position (α-position) is generally favored over the 3-position (β-position) because the resulting carbocation intermediate is more stabilized by resonance. pearson.com The amino groups in this compound further stabilize this intermediate, facilitating the reaction.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene Derivatives

| Reactant | Reagent | Position of Substitution | Reference |

| This compound derivative | Acetyl chloride | 5-position | vulcanchem.com |

| This compound derivative | Isocyanates | 5-position | vulcanchem.com |

| Thiophene | General Electrophile | Preferentially at the 2-position | pearson.com |

Nucleophilic Reactions Involving Amino Functionalities

The amino groups of this compound are nucleophilic and can participate in a variety of reactions. These include reactions with aldehydes to form Schiff bases and with acid chlorides to yield amides. researchgate.netrsc.org For instance, 2,4-diaminothiophene derivatives can undergo condensation reactions with different aromatic aldehydes to produce the corresponding Schiff bases. researchgate.net

The nucleophilicity of the amino groups can be influenced by the electronic environment of the thiophene ring and the nature of any substituents present. The reaction of 2-aminothiophene-3-carboxamides with various reagents can occur at multiple sites, including nucleophilic attack at the carbonyl carbon. tubitak.gov.tr

Furthermore, the amino functionalities can act as directing groups in more complex transformations. In the synthesis of certain heterocyclic compounds, the amino groups of thiophene derivatives play a crucial role in cyclization reactions. researchgate.netrsc.org

Detailed Mechanistic Pathways and Kinetics

The study of reaction mechanisms provides a deeper understanding of the chemical transformations involving this compound, including the identification of transient species and the energetic profiles of the reactions.

Transition State Analysis in this compound Transformations

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides valuable insights into the kinetics and mechanisms of chemical reactions. scispace.comacs.org By calculating the energies of transition states, the activation barriers for different reaction pathways can be determined, allowing for the prediction of the most likely mechanism.

For substituted thiophenes, DFT calculations have been used to study the transition states in C-S bond activation reactions. acs.org These studies have shown good agreement between calculated thermodynamic selectivity and experimental observations. acs.org In the context of electrophilic aromatic substitution, computational analysis of the isomerization of azothiophenes revealed that a pure singlet state transition state is unlikely, with a pathway involving intersystem crossing to a triplet energy surface providing a better fit with experimental data. d-nb.info

The geometry and energy of the transition state can be significantly influenced by solvent effects and the presence of catalysts. rsc.org For example, in the study of the Atherton–Todd reaction, a detailed mechanism was proposed based on the identification of key intermediates and transition states, highlighting the role of the amine catalyst. beilstein-journals.org While specific transition state analyses for this compound are not extensively reported in the provided search results, the principles from related thiophene systems are applicable.

Stereochemical Outcomes and Control in Thiophenediamine Reactions

The stereochemistry of reactions involving this compound and its derivatives is a critical area of study, as the three-dimensional arrangement of atoms in the resulting molecules can significantly impact their properties and applications. nih.gov The control of stereochemical outcomes is paramount in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a chiral molecule. ethz.chuniurb.it

Several strategies are employed to control the stereochemistry in reactions involving thiophenediamine derivatives. One common approach is the use of chiral auxiliaries . tcichemicals.com These are enantiomerically pure compounds that are temporarily incorporated into the reactant molecule to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. tcichemicals.com For instance, chiral thiophene diamine derivatives have been effectively used in palladium-catalyzed enantioselective allylic alkylation. koreascience.krkchem.org

Another powerful technique is asymmetric catalysis , which utilizes chiral catalysts to induce stereoselectivity. numberanalytics.com These catalysts, which can be metal complexes or organic molecules, create a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.comnih.gov The choice of catalyst and reaction conditions can profoundly influence the enantiomeric excess (ee) of the product. mdpi.com For example, in certain cycloaddition reactions, a dual-catalyst system comprising a visible light-absorbing photocatalyst and a stereocontrolling Lewis acid co-catalyst has been shown to be effective in controlling the stereochemistry. nih.gov

The stereochemical outcome of a reaction is fundamentally determined by the reaction mechanism. lumenlearning.com In stereospecific reactions , the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch This is often observed in concerted reactions where bond formation and breaking occur simultaneously. lumenlearning.comyoutube.com In contrast, stereoselective reactions are those in which one stereoisomer is formed preferentially, regardless of the stereochemistry of the starting material. ethz.ch This often occurs in reactions that proceed through intermediates, where the subsequent steps favor the formation of a particular stereoisomer. lumenlearning.comsaskoer.ca

The ability to control the stereochemical outcome in reactions of this compound derivatives is crucial for the synthesis of complex, biologically active molecules and advanced materials with specific chiroptical properties. nih.govfrontiersin.org

Polymerization Behavior of this compound Derivatives

The polymerization of this compound and its derivatives leads to the formation of poly(this compound)s, a class of conducting polymers with potential applications in electronics and materials science. mdpi.com The polymerization can proceed through various mechanisms, including electrochemical, radical, and condensation polymerization.

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. mdpi.comresearchgate.net The process involves the oxidation of the monomer at the electrode to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film. researchgate.netmdpi.com The polymerization of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole, a related thiophene-based diamine derivative, has been achieved through electropolymerization, resulting in the formation of polymeric films. nih.gov The electrochemical properties of these polymers, such as their oxidation and reduction potentials, can be studied using techniques like cyclic voltammetry. nih.govanalchemres.org The properties of the resulting polymer are influenced by factors such as the solvent, electrolyte, and the applied potential. researchgate.net

The mechanism of azomethine protonation, which can occur in polymers derived from thiophenediamine, involves the bonding of a proton to the lone electron pair of the imine nitrogen atom. nih.govacs.org This protonation can lead to significant changes in the optical and electrochemical properties of the polymer, including a bathochromic shift in the absorption spectrum. nih.govacs.org

Radical and Condensation Polymerization Studies

Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. fujifilm.com It is a widely used industrial method for producing a variety of polymers. nih.gov While specific studies on the radical polymerization of this compound are not extensively detailed in the provided context, the principles of radical polymerization are well-established. fujifilm.comnih.gov The process is typically initiated by the thermal decomposition of an initiator to generate free radicals. fujifilm.com These radicals then add to the monomer, initiating the polymer chain growth. Radical ring-opening polymerization (rROP) is a specific type of radical polymerization that has been explored for other sulfur-containing cyclic monomers. rsc.org

Condensation polymerization , also known as step-growth polymerization, involves the reaction between monomers with two or more functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water. uomustansiriyah.edu.iqlibretexts.orgchandra-asri.com Polyamides and polyesters are common examples of condensation polymers. libretexts.orgsavemyexams.comchemguide.uk Given that this compound possesses two amine functional groups, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. libretexts.orgsavemyexams.com The molecular weight of the resulting polymer builds up slowly throughout the reaction. uomustansiriyah.edu.iq

Structural Elucidation of Poly(this compound) Architectures

The characterization of the structure of poly(this compound) is essential for understanding its properties and potential applications. Various analytical techniques are employed to elucidate the polymer's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of polymers. rsc.org Techniques such as 1H-NMR, 13C-NMR, and 2D-NMR (e.g., HSQC) can provide detailed information about the monomer connectivity and the presence of different structural units within the polymer chain. rsc.orgnih.gov

Spectroscopic methods like Fourier-transform infrared (FTIR) and UV-visible spectroscopy are also used to characterize the polymer. FTIR can identify the functional groups present in the polymer, while UV-visible spectroscopy provides information about the electronic transitions and conjugation length. rsc.orgresearchgate.net

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymer. researchgate.net

For complex, hyperbranched polymer structures that can result from certain polymerization methods, a combination of experimental techniques and theoretical modeling may be necessary for a comprehensive structural elucidation. rsc.org The analysis of these complex architectures is crucial as the polymer's properties are highly dependent on its three-dimensional structure. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 2,4 Thiophenediamine

Electronic Structure Elucidation of 2,4-Thiophenediamine

The arrangement of electrons in a molecule dictates its physical and chemical properties. Theoretical investigations into the electronic structure of this compound reveal key characteristics related to its stability, polarity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems, balancing computational cost with accuracy. q-chem.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. uniud.itfas.orgnih.gov In practice, DFT calculations involve solving the Kohn-Sham equations for a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system. q-chem.compurdue.edu

For thiophene (B33073) derivatives, DFT methods are routinely used to determine optimized ground-state geometries, including bond lengths and angles, as well as thermodynamic parameters. mdpi.comresearcher.life The choice of functional and basis set is crucial for obtaining reliable results. nih.gov For instance, hybrid functionals like B3LYP are commonly employed for calculations on thiophene-based compounds. mdpi.com These calculations provide the foundational data for further analysis, such as the molecular orbitals and electronic properties. q-chem.com

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TDDFT) is the standard extension of ground-state DFT. mpg.dewikipedia.org TDDFT is a quantum mechanical theory used to study the properties and dynamics of many-body systems in the presence of time-dependent potentials, such as those from electromagnetic radiation. wikipedia.org This makes it a powerful tool for predicting and interpreting electronic absorption spectra and other excited-state phenomena. researchgate.netrsc.org

However, studies on thiophene and its derivatives have revealed potential shortcomings of common TDDFT approximations. researchgate.net Research has shown that for thiophene and some of its fused derivatives (thienoacenes), standard TDDFT can predict qualitatively incorrect results, including the wrong ordering of excited states and inaccurate potential energy surfaces. nih.govacs.org This failure is often attributed to the approximations in the exchange-correlation functional and can be particularly problematic for states with significant charge-transfer or double-excitation character. nih.govrsc.org More advanced methods or carefully chosen functionals are sometimes necessary to accurately model the photophysics of thiophene-based compounds. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comschrodinger.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and the energy required for its lowest-energy electronic excitation. schrodinger.comirjweb.com

A smaller energy gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths. numberanalytics.comwuxibiology.com In conjugated systems like thiophene derivatives, the HOMO-LUMO gap is a key factor in determining their optical and electronic properties. mdpi.com The introduction of substituents, such as the two amino groups in this compound, is expected to raise the HOMO energy level and potentially lower the LUMO, thereby reducing the energy gap compared to unsubstituted thiophene. This tuning of the frontier orbital energies is a fundamental strategy in designing molecules for specific applications. frontiersin.org

The table below presents representative calculated values for various thiophene derivatives, illustrating how different substituents can modulate the frontier orbital energies and the resulting energy gap.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.49 | -1.84 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 3 | -6.84 | -2.19 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 7 | -6.22 | -2.78 | 3.44 | mdpi.com |

| Imidazole (B134444) Derivative | -6.29 | -1.81 | 4.48 | irjweb.com |

| Quercetin | -3.76 | 2.59 | 6.34 | chalcogen.ro |

Note: The data represents various derivatives found in the literature to illustrate the range of values and is not specific to this compound.

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone.

The feasibility and rate of a chemical reaction are governed by its energetics, particularly the height of the energy barriers that must be overcome. According to transition state theory, the rate of a reaction is determined by the energy of the highest transition state along the reaction pathway. nih.gov Computational methods, particularly DFT, can be used to model the entire reaction pathway, locating and calculating the energies of reactants, products, intermediates, and transition states. nih.gov

These calculations allow for the determination of activation energies (reaction barriers), which are crucial for predicting reaction kinetics. nih.govnih.gov For complex reactions with multiple steps, computational modeling can reveal the full energy profile and identify the rate-determining step. nih.gov While specific reaction pathway studies for this compound were not identified, this computational approach is widely applied in materials and organic chemistry to predict likely reaction pathways, understand reaction mechanisms, and guide the synthesis of new compounds. nih.gov

In-Silico Prediction of Reaction Products and Selectivity

The prediction of reaction outcomes, including product distribution and selectivity (regio- and stereoselectivity), is a cornerstone of computational chemistry. nih.govethernet.edu.et For a molecule like this compound, methods such as Density Functional Theory (DFT) are employed to model potential reaction pathways and determine the most likely products. sioc-journal.cnfrontiersin.orgrsc.org

This process involves identifying all possible reactive sites on the molecule and modeling the transition states for each potential reaction. The energy of these transition states is calculated, and according to transition state theory, the pathway with the lowest activation energy is kinetically favored and thus represents the most probable reaction outcome.

For instance, in a study on the bioactivation of 2,5-diaminothiophene derivatives mediated by Cytochrome P450, DFT calculations were crucial. nih.gov The study explored the successive activation of the two N-H bonds and found that a significant conformational change after the first hydrogen abstraction dictates the regioselectivity of the second hydrogen abstraction. nih.gov This demonstrates how computational models can uncover subtle, dynamic factors that control reaction selectivity. Such calculations can effectively explain or predict whether a reaction will favor one isomer over another, which is critical for synthesis planning and understanding metabolic pathways. nih.govresearchgate.net

Table 1: Illustrative Example of DFT Data for Predicting Reaction Selectivity This table represents a hypothetical outcome for an electrophilic aromatic substitution on this compound, showing how computational data is used to predict the most likely product.

| Reaction Position (Site of Electrophilic Attack) | Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| C3 (ortho to both amino groups) | 25.4 | Minor |

| C5 (ortho/para to amino groups) | 18.2 | Major |

| N-atom of 2-amino group | 28.9 | Minor |

| N-atom of 4-amino group | 29.5 | Minor |

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. dovepress.com While specific MD studies on this compound are not readily found, this methodology would provide deep insights into its flexibility, interactions with solvents, and accessible conformations. figshare.comfrontiersin.org An MD simulation models the molecule and its environment (like a solvent box) and solves Newton's equations of motion for every atom, generating a trajectory of the molecule's dynamic behavior. massbio.org

Analysis of this trajectory can reveal:

Conformational Landscapes: Identifying the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them.

Solvation Structure: Understanding how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, which influences solubility and reactivity. mdpi.com

Flexibility and Rigidity: Pinpointing which parts of the molecule are flexible (e.g., rotation around single bonds) and which are rigid. The Root Mean Square Deviation (RMSD) is often used to track the stability of the molecule's conformation throughout the simulation. volkamerlab.org

For example, MD simulations were proposed as a method to simulate the stability of metal complexes with a related diaminothiophene derivative in aqueous environments. In another study, MD simulations were key to understanding the conformational changes in enzymes that are essential for their function. frontiersin.org This approach allows researchers to observe dynamic processes that are often inaccessible through static experimental techniques. arxiv.org

Table 2: Key Parameters from Molecular Dynamics Simulations and Their Significance This table outlines common metrics analyzed in MD simulations and their interpretation.

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time and a reference structure. | Indicates the stability of the molecular conformation over time. A stable RMSD suggests the molecule has reached equilibrium. volkamerlab.org |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides insight into the compactness of the molecule's structure. Changes in Rg can indicate unfolding or significant conformational shifts. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Relates to the molecule's interaction with its environment and can be used to study changes in exposure of certain functional groups. frontiersin.org |

| Dihedral Angle Distribution | The distribution of angles between four sequentially bonded atoms over the course of the simulation. | Reveals the preferred rotational conformations (rotamers) around specific chemical bonds. |

Ligand Design Principles and Coordination Behavior from Computational Chemistry

Computational chemistry is instrumental in ligand design, providing foundational principles for predicting how a molecule like this compound will coordinate with metal centers. ethernet.edu.etnumberanalytics.comnih.gov The presence of multiple potential donor sites—the two nitrogen atoms of the amino groups and the sulfur atom of the thiophene ring—makes this compound an interesting candidate for coordination chemistry.

Computational methods, particularly DFT, are used to elucidate the electronic structure and predict coordination behavior. researchgate.netresearchgate.netrsc.org Key properties that are calculated include:

Electron Distribution: Mapping the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) regions that are likely to donate electron density to a metal ion.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy and location of the HOMO indicate the molecule's ability to act as an electron donor (a key feature of a ligand), while the LUMO relates to its ability to accept back-donation from a metal.

Steric Hindrance: Computational models can accurately predict the three-dimensional structure, revealing any steric bulk that might hinder the approach of a metal ion to a potential coordination site.

Studies on related thiophene derivatives confirm the utility of these approaches. For example, DFT calculations have been used to understand the redox behavior and structural changes in metal complexes of Schiff base ligands, providing insights that match well with experimental data. rsc.org These theoretical investigations help rationalize the stability, reactivity, and potential applications of coordination complexes, guiding the synthesis of new materials. chemrxiv.org

Table 3: Key Computational Descriptors for Ligand Design This table details important parameters calculated via computational chemistry and their relevance in predicting the coordination behavior of a potential ligand.

| Computational Descriptor | Description | Relevance to Coordination Chemistry |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy generally corresponds to a better electron-donating capability, making the molecule a stronger Lewis base and potentially a better ligand. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons, which is important for back-bonding interactions with metal d-orbitals. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, identifying likely sites for metal coordination. |

| Mulliken/NPA Charges | Calculated partial atomic charges on each atom. | Quantifies the electron density on potential donor atoms (N, S), helping to predict the strongest coordination site. |

| Steric Descriptors | Parameters that quantify the size and shape of the ligand or its substituents. | Helps predict whether a ligand can physically fit into a metal's coordination sphere without prohibitive steric clash. |

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced X-ray Techniques for Structural Insights

X-ray-based methods are powerful tools for probing the elemental composition, electronic states, and three-dimensional arrangement of atoms in a molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. nih.govtib.eu For 2,4-Thiophenediamine, XPS provides critical information on the nitrogen and sulfur environments.

The N 1s core level spectrum is particularly informative. The binding energy of the nitrogen photoelectrons can distinguish between the amino (-NH2) groups and other potential nitrogen states. researchgate.netresearchgate.net In aromatic amines, the N 1s peak for an amino group typically appears in the range of 399.0 to 400.7 eV. d-nb.infoasianpubs.orgresearchgate.netmsu.ru The exact binding energy is sensitive to the local chemical environment.

The S 2p spectrum reveals the chemical state of the sulfur atom in the thiophene (B33073) ring. For thiophene and its derivatives, the S 2p spectrum shows a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. aip.orgnih.gov The S 2p3/2 peak for a thiophenic sulfur typically appears around 163.4-165 eV. dtic.milresearchgate.net The presence of electron-donating amino groups on the thiophene ring can influence this binding energy.

A representative XPS data table for this compound is presented below, based on typical values for aromatic amines and thiophenes.

| Core Level | Typical Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | C-C, C-H (Aromatic) |

| C 1s | ~286.0 | C-N, C-S |

| N 1s | ~399.5 | -NH2 |

| S 2p3/2 | ~164.0 | Thiophenic Sulfur |

| S 2p1/2 | ~165.2 | Thiophenic Sulfur |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states of a material. researchgate.net By tuning the X-ray energy across an element's absorption edge, transitions of core electrons to empty molecular orbitals can be observed. nih.govmdpi.com

For this compound, NEXAFS spectra at the Carbon K-edge, Nitrogen K-edge, and Sulfur L-edge would provide detailed information about the orientation and nature of its unoccupied molecular orbitals. The C K-edge spectrum would be characterized by sharp peaks corresponding to 1s → π* transitions associated with the aromatic thiophene ring, and broader features from 1s → σ* transitions. The N K-edge spectrum would similarly show 1s → π* and 1s → σ* transitions related to the amino groups and their interaction with the thiophene ring.

The Sulfur L-edge NEXAFS is particularly sensitive to the electronic structure of the thiophene moiety. aip.orgnih.gov The spectra of oligothiophenes typically show distinct features corresponding to transitions from the S 2p core level to unoccupied π* and σ* orbitals. aip.orgnih.gov The energy and intensity of these peaks are influenced by the substitution pattern, providing insight into how the amino groups in this compound affect the electronic structure of the thiophene ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.netmdpi.comiucr.orgtandfonline.com This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.netmdpi.comiucr.orgtandfonline.com

A crucial feature in the crystal packing of aminothiophenes is the formation of hydrogen bonds. mdpi.commdpi.comiucr.org The amino groups can act as hydrogen bond donors, forming intermolecular N-H···N or N-H···S interactions, which would link the molecules into chains, sheets, or more complex three-dimensional networks. Intramolecular hydrogen bonds may also be present, influencing the conformation of the molecule. mdpi.com

Below is a table of expected bond lengths and angles for this compound, based on data from similar aminothiophene structures. mdpi.comtandfonline.com

| Parameter | Expected Value |

|---|---|

| C-S Bond Length | 1.71 - 1.74 Å |

| C-N Bond Length | 1.35 - 1.38 Å |

| C=C Bond Length (Thiophene) | 1.36 - 1.38 Å |

| C-C Bond Length (Thiophene) | 1.41 - 1.44 Å |

| C-S-C Bond Angle | ~92° |

| N-C-C Bond Angle | ~120 - 125° |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule. nih.govresearchgate.net The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibrations of the amino groups are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ region. The thiophene ring itself will have a series of characteristic vibrations. The C=C stretching vibrations of the aromatic ring typically occur in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is often observed in the 600-800 cm⁻¹ region. researchgate.net The C-H stretching of the thiophene ring would be found around 3000-3100 cm⁻¹. libretexts.org

A table of expected characteristic FTIR absorption bands for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium-Strong |

| N-H Bend (Amino) | 1550 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. acs.orgnih.gov Raman scattering is sensitive to changes in polarizability during a vibration. tib.eu For aromatic and conjugated systems like this compound, Raman spectroscopy can be particularly insightful.

The Raman spectrum of this compound is expected to be dominated by the symmetric vibrations of the thiophene ring. scispace.comnih.govacs.org The symmetric C=C stretching mode of the thiophene ring, often referred to as the "thiophene breathing mode," typically gives a very strong signal in the 1400-1500 cm⁻¹ region. scispace.com The C-S stretching vibrations would also be Raman active. The N-H and C-H stretching vibrations will also be present but may be weaker in intensity compared to the ring modes.

A table of expected prominent Raman shifts for this compound is presented below.

| Vibrational Mode | Expected Raman Shift (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Weak-Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| Symmetric C=C Stretch (Thiophene Ring) | 1400 - 1500 | Very Strong |

| Thiophene Ring Deformation | 1000 - 1200 | Medium |

| C-S Symmetric Stretch | ~700 | Strong |

High-Resolution Electron Microscopy Techniques

High-resolution electron microscopy offers unparalleled insights into the micro and nanoscale features of materials. For this compound and its derivatives, particularly in polymeric forms, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools.

Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the atomic level. nanoscience.comjeolusa.com By passing a high-energy electron beam through an ultra-thin sample, typically less than 100 nm thick, TEM can produce high-resolution images that reveal detailed morphological and nanostructural information. nanoscience.comjeolusa.com This capability is crucial for understanding the arrangement of polymer chains and the dispersion of any additives or fillers within a poly(this compound) matrix.

Recent advancements in TEM technology, such as aberration-corrected and environmental TEM, further enhance its analytical power. nanoscience.com For instance, in situ TEM allows for the observation of dynamic processes, which could be applied to study the polymerization of this compound or the degradation of the resulting polymer under various conditions. The high magnification capabilities of TEM, reaching up to 50 million times, allow for the detailed examination of nanomaterials, making it an essential tool for the characterization of any nanostructures formed by or incorporating this compound. nanoscience.com

However, a significant challenge in TEM analysis is sample preparation, which requires creating extremely thin, electron-transparent sections of the material. jeolusa.com Additionally, sample contamination, often from hydrocarbons, can be an issue even after plasma cleaning, potentially obscuring the true structure of the sample. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a complementary technique to TEM that provides detailed information about the surface topography and morphology of a sample. carleton.edupressbooks.pub In SEM, a focused beam of high-energy electrons scans the surface of the specimen, generating various signals, including secondary and backscattered electrons, which are used to create a three-dimensional-like image of the surface. carleton.edupressbooks.pub

SEM is also frequently coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis, providing qualitative and semi-quantitative information about the chemical composition of the sample's surface. carleton.eduhoustonem.com This is particularly useful for confirming the presence of sulfur and nitrogen from the thiophene and amine groups in this compound-based materials and for identifying the distribution of any additives or fillers. houstonem.comazom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of molecules in solution. libretexts.orgwiley-vch.de It relies on the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, which possess a quantum mechanical property called spin. organicchemistrydata.orgbabcock.edu.ng When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, providing detailed information about their chemical environment and connectivity within a molecule. babcock.edu.ngtmv.ac.in

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming its molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons can reveal how different groups are connected.

¹³C NMR Spectroscopy: While ¹³C has a low natural abundance, ¹³C NMR provides valuable information about the carbon skeleton of a molecule. uobasrah.edu.iqlibretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org For example, a simplified table of chemical shifts can help identify carbons in C=O, C=C, and C-O bonds. libretexts.org

The interpretation of NMR spectra involves analyzing chemical shifts, signal integrations (which are proportional to the number of nuclei), and coupling patterns to piece together the molecular structure. organicchemistrydata.orgbabcock.edu.ng

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chromatographyonline.com It is a highly sensitive method used for identifying and quantifying compounds in a sample. chromatographyonline.com Advanced MS techniques, particularly when coupled with separation methods, are crucial for the analysis of this compound and its derivatives, especially in complex mixtures.

Derivatization Strategies for Enhanced MS Analysis

For some compounds, direct analysis by MS can be challenging due to low ionization efficiency or poor chromatographic behavior. ddtjournal.com Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties. jfda-online.comnih.gov This involves reacting the target compound with a derivatizing agent to form a derivative that is more volatile, more easily ionized, or has better chromatographic properties. jfda-online.comsigmaaldrich.com

In the context of this compound, the primary amine groups are potential sites for derivatization. Reagents that target amines, such as acylating agents (e.g., anhydrides, acid chlorides) or silylating agents, could be employed. jfda-online.com For instance, silylation is a common technique for derivatizing polar compounds like amines to make them more suitable for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com The choice of derivatization reagent depends on the specific analytical technique being used (GC-MS or LC-MS) and the desired outcome, such as improved sensitivity or the introduction of a specific fragmentation pattern for tandem mass spectrometry (MS/MS). ddtjournal.comnih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine a separation method, such as liquid chromatography (LC), with mass spectrometry. agnopharma.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for analyzing complex mixtures. measurlabs.com In this technique, the components of a mixture are first separated by LC and then introduced into the mass spectrometer for detection and identification. agnopharma.com

The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. thermofisher.com In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. chromatographyonline.comthermofisher.com This process, known as collision-induced dissociation (CID), generates a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound, aiding in its identification and quantification even at trace levels. ddtjournal.comthermofisher.com

For the analysis of this compound and its metabolites or degradation products in environmental or biological samples, LC-MS/MS is the method of choice. agnopharma.comresearchgate.net It offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in complex matrices. measurlabs.comchromatographyonline.com The development of an LC-MS/MS method would involve optimizing the chromatographic separation and the MS/MS parameters (e.g., precursor and product ions, collision energy) for this compound and any related compounds of interest. researchgate.net

Surface-Sensitive Analytical Techniques

Surface-sensitive techniques are crucial for understanding how this compound interacts with other materials, for instance, when deposited as a thin film or used as a surface-modifying agent. These methods probe the very top atomic layers of a sample.

Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is a powerful analytical method used to determine the elemental composition of the outermost atomic layer of a surface. liverpool.ac.uk The technique involves directing a beam of low-energy noble gas ions (typically He⁺ or Ne⁺ with energies of a few keV) at the sample. tascon.eu When an ion collides with a surface atom, it scatters in an elastic collision, losing an amount of energy that is characteristic of the mass of the atom it struck. By measuring the kinetic energy of the backscattered ions, the elemental identity of the surface atoms can be determined with exceptional sensitivity to the first atomic layer. liverpool.ac.uk

For a molecule like this compound, ISS would be invaluable for studying its orientation and integrity when adsorbed onto a substrate. Since the technique is exclusively sensitive to the top monolayer, it can distinguish which atoms of the molecule are exposed at the surface. cest.at For example, if this compound were to form an ordered monolayer on a metallic surface, ISS could determine if the thiophene ring lies flat or if the molecule is oriented with the amine groups facing away from the surface. This information is critical in applications like sensor development or in understanding catalytic interfaces. The technique's extreme surface specificity, however, means that samples must be exceptionally clean, as any atmospheric contaminants would obscure the underlying surface of interest. tascon.eu

The table below illustrates the theoretical energy ratio (E/E₀) of a scattered Helium ion (He⁺) for each element present in this compound, based on a fixed scattering angle. This ratio is the fundamental parameter used for elemental identification in an ISS experiment.

| Target Element | Atomic Mass (amu) | Calculated Scattered Ion Energy Ratio (E/E₀)¹ |

|---|---|---|

| Hydrogen (H) | 1.01 | 0.363 |

| Carbon (C) | 12.01 | 0.780 |

| Nitrogen (N) | 14.01 | 0.810 |

| Sulfur (S) | 32.07 | 0.912 |

Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) is a non-destructive technique that provides information about the elemental composition and chemical states of elements within the top few nanometers of a surface. specs-group.comthermofisher.com Like conventional XPS, it uses X-rays to eject core-level electrons from atoms, and the kinetic energy of these electrons is measured to identify the elements and their bonding environments. ARXPS adds another dimension by systematically varying the "take-off" angle at which the emitted electrons are collected relative to the sample surface. specs-group.com

By collecting spectra at different angles, the effective analysis depth changes. At a take-off angle normal to the surface (90°), the analysis depth is at its maximum. As the angle becomes more grazing (smaller), the analysis becomes more surface-sensitive because the path length that electrons must travel through the material to escape is increased. nih.gov This allows for the non-destructive generation of a depth profile of the near-surface region, revealing the vertical arrangement of chemical species. thermofisher.comnih.gov

In the context of this compound, ARXPS would be an ideal tool for characterizing thin films or surface modification layers. For instance, if a thin film of a polymer derived from this compound were deposited on a silicon substrate, ARXPS could determine the film's thickness, confirm the ordering of layers, and identify any surface oxidation or contamination. thermofisher.com By monitoring the characteristic signals for sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s) at various angles, one could construct a model of the film's structure. If the nitrogen signal intensity increases relative to the sulfur signal at more grazing angles, it would suggest that the amine groups are preferentially oriented towards the surface.

The following table provides hypothetical data for an ARXPS experiment on a thin film of this compound, showing how the relative atomic concentrations would change with the electron take-off angle.

| Take-off Angle | Probing Depth | Relative Atomic % (C 1s) | Relative Atomic % (N 1s) | Relative Atomic % (S 2p) |

|---|---|---|---|---|

| 90° (Normal) | Deepest (~10 nm) | 55% | 25% | 20% |

| 45° | Intermediate | 58% | 28% | 14% |

| 20° (Grazing) | Shallowest (~1-2 nm) | 62% | 32% | 6% |

Elemental Analysis Methodologies (e.g., Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES))

While techniques like combustion analysis are standard for determining the bulk elemental composition (C, H, N, S) of an organic compound, other methods are required to quantify trace elemental impurities. Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique for determining the presence of trace metals and some non-metals in a sample. labmanager.com The method is capable of detecting a wide range of elements at concentrations down to parts-per-billion (ppb) levels. nih.gov

The principle of ICP-OES involves introducing the sample, typically as a liquid, into a high-temperature plasma (around 10,000 K) of ionized argon gas. labmanager.com The intense heat causes the sample's atoms to become excited. As these atoms relax back to their ground state, they emit light at characteristic wavelengths for each specific element. A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. labmanager.com

For a high-purity organic compound like this compound, ICP-OES is not used to determine its primary C, H, N, and S content. Instead, it is the method of choice for quality control, specifically to quantify trace levels of inorganic contaminants. exeteranalytical.co.uk These contaminants could include residual metal catalysts from synthesis (e.g., Palladium, Copper) or environmental contaminants (e.g., Lead, Iron, Zinc). astm.org To analyze an organic solid like this compound, it must first be digested, usually with strong acids, to create a liquid matrix that can be introduced into the plasma. thermofisher.com The versatility and sensitivity of ICP-OES make it indispensable for ensuring the purity of chemical feedstocks in applications such as pharmaceuticals or electronics manufacturing. labmanager.com

The table below lists some elements that could be quantified in a sample of this compound using ICP-OES for quality control purposes, along with their common emission wavelengths used for detection.

| Element of Interest | Potential Source | Typical Emission Wavelength (nm) |

|---|---|---|

| Palladium (Pd) | Catalyst Residue | 340.458 |

| Copper (Cu) | Catalyst/Reagent Residue | 324.754 |

| Iron (Fe) | Process Contamination | 259.940 |

| Zinc (Zn) | Process Contamination | 213.856 |

| Lead (Pb) | Environmental Contaminant | 220.353 |

| Sodium (Na) | Reagent Residue | 589.592 |

Applications of 2,4 Thiophenediamine and Its Derivatives in Advanced Materials and Organic Chemistry

Building Blocks for Complex Organic Architectures

The strategic placement of two nucleophilic amine groups on the thiophene (B33073) scaffold allows 2,4-thiophenediamine to act as a foundational component for constructing larger, more complex molecular frameworks. This reactivity is harnessed in both traditional cyclization reactions and modern multi-component reaction strategies.

2-Aminothiophenes are well-established as versatile starting materials for the synthesis of a wide array of thiophene-containing heterocyclic and polycyclic molecules. nih.gov The presence of two amino groups in this compound significantly expands its synthetic potential, enabling it to participate in cyclocondensation reactions with various bifunctional electrophiles. By reacting with 1,2- or 1,3-dicarbonyl compounds, anhydrides, or other reagents with two electrophilic centers, this compound can be used to construct fused-ring systems.

These reactions lead to the formation of important heterocyclic cores, such as thieno[2,3-d]pyrimidines or thieno[3,2-c]pyridines, which are scaffolds of interest in medicinal chemistry and materials science. For instance, the reaction of a diamine with a β-ketoester can yield a fused pyridinone ring. The specific reaction pathway and resulting heterocyclic system are dictated by the nature of the electrophilic partner and the reaction conditions employed. This synthetic flexibility makes this compound a key intermediate for accessing diverse heterocyclic libraries. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Diamine Precursors

| Diamine Precursor | Electrophilic Reagent | Resulting Fused Heterocycle |

|---|---|---|

| 1,2-Diaminobenzene | 1,3-Diketone | Benzodiazepine |

| 3,4-Diaminothiophene (B2735483) | α-Diketone | Thieno[3,4-b]pyrazine |

| This compound | Malonic esters | Thieno[2,3-d]pyrimidine-dione |

| This compound | 1,3-Diketones | Thieno[3,2-b]pyridine derivative |

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. researchgate.netmdpi.commdpi.comorganic-chemistry.org

The nucleophilic amino groups of this compound make it a suitable candidate for the amine component in these reactions. In a Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. mdpi.com The participation of this compound would introduce the thiophene moiety directly into the core of a complex, peptidomimetic structure. Given that the molecule has two amine groups, it offers the potential for selective mono-addition or double addition, leading to even more complex architectures or cross-linked materials, depending on the stoichiometry and reaction conditions. This capability allows for the streamlined synthesis of highly functionalized molecules incorporating a thiophene ring. nih.gov

Advanced Functional Materials Development

The inherent electronic properties of the this compound core, namely its π-conjugated system and strong electron-donating character, make it an attractive component for the development of advanced functional materials with tailored electronic and optical properties.

Polythiophenes are among the most studied classes of conducting polymers due to their excellent environmental stability and tunable electronic properties. cmu.edunih.gov The polymerization of thiophene monomers, typically achieved through chemical or electrochemical oxidation, results in a π-conjugated polymer backbone capable of transporting charge. researchgate.netmdpi.com Introducing electron-donating amino groups onto the thiophene ring, as in this compound, is expected to lower the oxidation potential of the monomer, facilitating polymerization and modifying the electronic properties of the resulting polymer.

The resulting polymer, poly(2,4-diaminothiophene), would possess a lower bandgap compared to unsubstituted polythiophene, potentially shifting its absorption into the near-infrared region. The amino groups also provide sites for secondary functionalization or doping, allowing for fine-tuning of the polymer's conductivity and solubility.

In addition to polymers, thiophene-based small molecules are cornerstone materials for organic semiconductors used in organic field-effect transistors (OFETs). nih.govnih.govmdpi.com The design of high-performance organic semiconductors requires a deep understanding of how molecular structure influences solid-state packing and charge transport. nih.gov Derivatives of this compound can be designed to function as p-type (hole-transporting) semiconductors. The electron-rich core facilitates hole injection and transport, and by attaching various π-conjugated substituents, chemists can modulate the frontier molecular orbital energy levels (HOMO and LUMO) and influence the intermolecular packing in the solid state, which is critical for achieving high charge carrier mobility. researchgate.netrsc.orgresearchgate.net

Table 2: Charge Carrier Mobility in Thiophene-Based Organic Semiconductors

| Compound Type | Deposition Method | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Fused Thiophene Derivative | Vacuum Deposition | 0.1 - 1.5 | > 10⁶ |

| Oligothiophene | Solution Shearing | 0.01 - 0.5 | > 10⁵ |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Solution Shearing | up to 0.34 | > 10⁶ mdpi.com |

| Donor-Acceptor Thiophene Co-polymer | Spin Coating | 0.1 - 2.0 | > 10⁶ |

The development of next-generation optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on materials with specific light absorption and emission properties. azooptics.commdpi.commdpi.com The strong electron-donating nature of the this compound unit makes it an excellent building block for creating donor-π-acceptor (D-π-A) type functional dyes. mdpi.com

In this molecular architecture, the 2,4-diaminothiophene core acts as the electron donor, which is connected via a π-conjugated bridge to an electron-acceptor group. This design promotes intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for many optoelectronic applications. By modifying the donor, acceptor, and π-bridge components, the absorption and emission wavelengths of the dye can be precisely tuned across the visible spectrum. Thienothiophene-based fluorophores have been successfully employed as emitters in OLEDs, demonstrating high efficiency and specific emission colors. beilstein-journals.org Derivatives of this compound could be used to create novel emitters or sensitizers for various optoelectronic applications.

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. mdpi.com The structure of this compound is ideally suited for creating programmed supramolecular assemblies. The two primary amine groups are potent hydrogen bond donors, while the lone pairs on the nitrogen and sulfur atoms can act as hydrogen bond acceptors. researchgate.net

This functionality allows derivatives of this compound to self-assemble into well-defined, ordered nanostructures like one-dimensional tapes, two-dimensional sheets, or complex rosettes. nih.govmdpi.com For example, molecules can form complementary hydrogen bonding networks (e.g., Donor-Donor-Acceptor with Acceptor-Acceptor-Donor patterns), leading to predictable and stable larger structures. nih.gov The flat, aromatic thiophene ring also facilitates π-π stacking interactions, which further stabilize these assemblies. By controlling these non-covalent forces, it is possible to construct novel soft materials, such as organogels or liquid crystals, from this compound-based components.

Ligands in Coordination Chemistry

This compound serves as a foundational molecule for the development of versatile ligands in coordination chemistry. Its structure, featuring a sulfur-containing aromatic thiophene ring and two reactive amine groups, allows for the creation of multidentate ligands capable of forming stable complexes with a variety of transition metals. libretexts.orgnih.gov These ligands are primarily designed through the formation of Schiff bases, which introduces imine (-C=N-) functionalities that, along with the inherent nitrogen and sulfur atoms, act as effective coordination sites. researchgate.netuitm.edu.my The resulting metal complexes are of significant interest for their potential use in catalysis and materials science.

Design and Synthesis of Metal Complexes with Thiophenediamine Ligands

The design of ligands from this compound predominantly involves its condensation reaction with various carbonyl compounds, such as aldehydes and ketones. This reaction converts the two primary amine groups into imine groups, creating what is known as a Schiff base ligand. nih.govuitm.edu.my This synthetic flexibility allows for the tuning of the ligand's steric and electronic properties by choosing different carbonyl precursors. For example, using aromatic aldehydes can introduce additional phenyl rings, influencing the solubility and stacking interactions of the final metal complex.

The general synthesis of these Schiff base ligands is a straightforward process. It typically involves mixing this compound with a stoichiometric amount (usually a 1:2 molar ratio) of an appropriate aldehyde or ketone in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated under reflux for several hours to ensure the completion of the condensation reaction. researchgate.net

Once the Schiff base ligand is prepared and isolated, it is used to synthesize metal complexes. This is achieved by reacting the ligand with a metal salt, such as the chloride, acetate (B1210297), or nitrate (B79036) salt of a transition metal. The ligand is dissolved in a suitable solvent, and a solution of the metal salt is added, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. The resulting mixture is again refluxed for a period, during which the metal ion coordinates with the donor atoms (N, N' from the imine groups and potentially the S from the thiophene ring) of the ligand. nih.gov Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried.

The resulting metal complexes exhibit diverse geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number of the metal ion and the nature of the ligand. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Thiophenediamine-Derived Schiff Base Ligands

| Ligand Precursor (Carbonyl) | Metal Ion | Resulting Complex General Formula | Potential Geometry |

| Salicylaldehyde | Cu(II) | [Cu(L)] | Square Planar |

| 2-Thiophenecarboxaldehyde | Ni(II) | [Ni(L)Cl₂] | Tetrahedral |

| Acetylacetone | Co(II) | [Co(L)(H₂O)₂] | Octahedral |

| Benzoin | Zn(II) | [Zn(L)₂] | Tetrahedral |

Note: 'L' represents the tetradentate Schiff base ligand derived from this compound and the corresponding carbonyl precursor.

Catalytic Applications of Thiophenediamine-Derived Ligands

The metal complexes formed from this compound-derived ligands are promising candidates for homogeneous catalysis. The ligand's structure is crucial to its catalytic function; it not only stabilizes the central metal ion but also modulates its reactivity. researchgate.net The combination of the "soft" sulfur donor from the thiophene ring and the "hard" nitrogen donors from the imine groups allows these ligands to effectively coordinate with a range of transition metals, particularly those used in catalysis like palladium, ruthenium, and copper. nih.gov

A key aspect of these systems can be the principle of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. nih.gov The sulfur atom of the thiophene ring can exhibit hemilabile behavior, reversibly binding to the metal center. This action can open up a coordination site for substrate binding during one step of the catalytic cycle and then re-coordinate to stabilize the complex in another step. nih.gov This dynamic interaction can lead to enhanced catalytic activity and selectivity.

Thiophenediamine-derived complexes have been explored in various catalytic transformations, most notably in carbon-carbon bond-forming reactions. For instance, palladium complexes bearing sulfur-containing ligands are known to be effective catalysts for Suzuki and Heck coupling reactions. nih.gov The ligand's role is to facilitate the oxidative addition and reductive elimination steps that are fundamental to these catalytic cycles. The electronic properties imparted by the thiophene ring and the substituents on the Schiff base can be fine-tuned to optimize catalytic efficiency for specific substrates.

Table 2: Potential Catalytic Applications of Metal Complexes with Thiophenediamine-Derived Ligands

| Catalytic Reaction | Metal Center | Role of Thiophenediamine Ligand |

| Suzuki Coupling | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates; electronic properties influence reductive elimination. |

| Heck Reaction | Palladium (Pd) | Modulates the steric environment around the metal center, influencing regioselectivity. |

| Hydrogenation | Ruthenium (Ru) | Participates in metal-ligand cooperation to facilitate H₂ activation. nih.gov |

| Olefin Polymerization | Nickel (Ni) | Controls polymer chain growth and branching by tuning the steric and electronic environment of the Ni center. |

Future Research Directions and Emerging Trends

Innovations in Green Synthetic Methodologies for Thiophenediamines